molecular formula C8H5ClF2O2 B2604760 5-Chloro-2-(difluoromethoxy)benzaldehyde CAS No. 145742-68-3

5-Chloro-2-(difluoromethoxy)benzaldehyde

Cat. No.: B2604760
CAS No.: 145742-68-3
M. Wt: 206.57
InChI Key: FRNLODWJIKMPDY-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is characterized by the presence of a chloro group, a difluoromethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(difluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It is also used in the development of fluorescent probes and labeling agents .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates. It is also studied for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 4-Chloro-2-(difluoromethoxy)benzaldehyde
  • 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Comparison:

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

5-chloro-2-(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLODWJIKMPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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